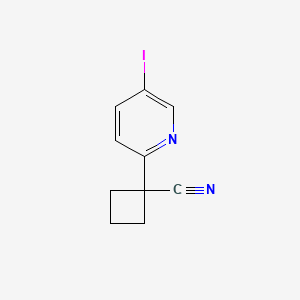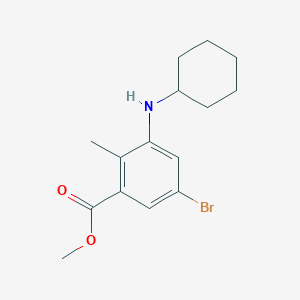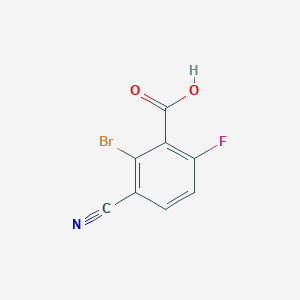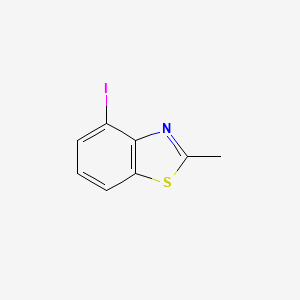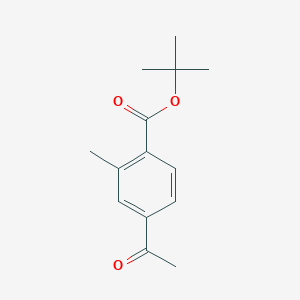
Tert-butyl 4-acetyl-2-methylbenzoate
概要
説明
Tert-butyl 4-acetyl-2-methylbenzoate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of benzoic acid and is used in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-acetyl-2-methylbenzoate can be achieved through the esterification of 4-Acetyl-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of palladium acetate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using continuous flow reactors. This method ensures high yield and purity of the product while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
Tert-butyl 4-acetyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Acetyl-2-methylbenzoic acid.
Reduction: 4-Acetyl-2-methylbenzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 4-acetyl-2-methylbenzoate is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl 4-acetyl-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects on the target molecules .
類似化合物との比較
Similar Compounds
4-Methylbenzoic acid tert-butyl ester: Similar structure but lacks the acetyl group.
4-Acetylbenzoic acid tert-butyl ester: Similar structure but lacks the methyl group.
2-Methyl-4-tert-butylbenzoic acid: Similar structure but lacks the acetyl group.
Uniqueness
Tert-butyl 4-acetyl-2-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the benzoic acid core, which imparts distinct chemical and physical properties. This combination of functional groups allows for specific reactivity and applications in various fields .
特性
IUPAC Name |
tert-butyl 4-acetyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-8-11(10(2)15)6-7-12(9)13(16)17-14(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNQYVJQCHCKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


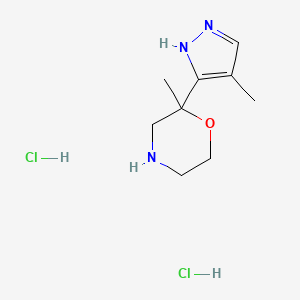
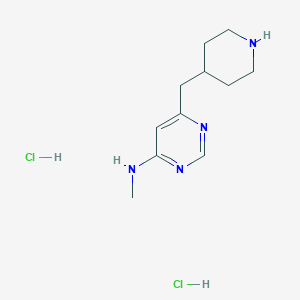
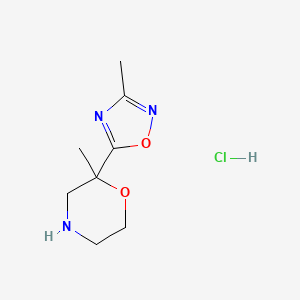
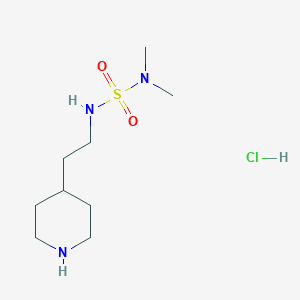
![Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B1402289.png)
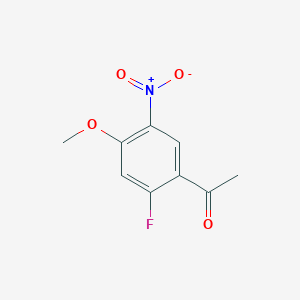

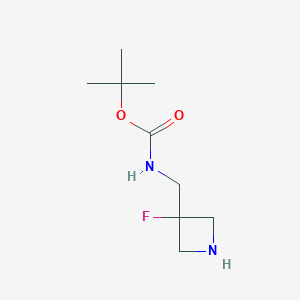
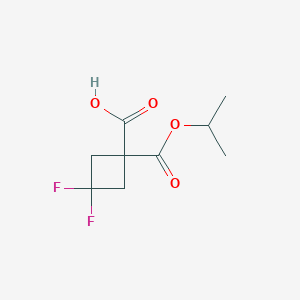
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)
